Cas no 2167698-34-0 (methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate)

methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 3-methyl-2-oxoindoline-7-carboxylate
- methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate
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- インチ: 1S/C11H11NO3/c1-6-7-4-3-5-8(11(14)15-2)9(7)12-10(6)13/h3-6H,1-2H3,(H,12,13)
- InChIKey: PWPBIUUBKLNWIN-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC=C2C(OC)=O)C(C)C1=O
methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1184-500MG |
methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate |
2167698-34-0 | 95% | 500MG |
¥ 5,121.00 | 2023-03-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1184-250mg |
methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate |
2167698-34-0 | 95% | 250mg |
¥3073.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1184-250MG |
methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate |
2167698-34-0 | 95% | 250MG |
¥ 3,075.00 | 2023-03-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1184-1G |
methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate |
2167698-34-0 | 95% | 1g |
¥ 7,682.00 | 2023-03-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1184-100mg |
methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate |
2167698-34-0 | 95% | 100mg |
¥1919.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1184-1g |
methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate |
2167698-34-0 | 95% | 1g |
¥7676.0 | 2024-04-22 | |
Ambeed | A980835-1g |
Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate |
2167698-34-0 | 98% | 1g |
$1544.0 | 2024-04-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1184-500mg |
methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate |
2167698-34-0 | 95% | 500mg |
¥5117.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1184-5G |
methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate |
2167698-34-0 | 95% | 5g |
¥ 23,047.00 | 2023-03-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1184-100MG |
methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate |
2167698-34-0 | 95% | 100MG |
¥ 1,920.00 | 2023-03-14 |
methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate 関連文献
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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7. Book reviews
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylateに関する追加情報
methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate and its Role in Biomedical Research
methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate, with the CAS number 2167698-34-0, represents a unique class of indole-based derivatives that have garnered significant attention in pharmaceutical research and drug development. This compound, characterized by its indole ring and carboxylate ester functional group, is a promising candidate for exploring novel therapeutic targets in inflammatory diseases, neurodegenerative disorders, and oncology. Recent studies have highlighted its potential as a bioactive molecule with diverse pharmacological properties, making it a focal point in modern biomedical science.
As a chemical entity, methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate exhibits a unique molecular framework that combines the indole scaffold with a carboxylic acid ester group. The indole ring is a well-known heterocyclic structure with broad biological relevance, often found in natural products and synthetic compounds with antimicrobial, anti-inflammatory, and antioxidant activities. The 7-carboxylate ester functional group further enhances its reactivity and bioavailability, enabling interactions with various biological targets. This combination of structural features positions methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate as a versatile platform for drug design and targeted therapy.
Recent advancements in computational chemistry and structure-activity relationship (SAR) analysis have provided critical insights into the biological mechanisms of methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, which are implicated in chronic inflammatory diseases like rheumatoid arthritis and type 2 diabetes. The indole ring is believed to interact with cytoplasmic receptors involved in inflammatory signaling pathways, while the carboxylate ester group enhances its cell membrane permeability and bioavailability.
Another groundbreaking study in 2024 revealed the potential of methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate as a neuroprotective agent. Researchers at the University of Tokyo discovered that this compound modulates mitochondrial function and reactive oxygen species (ROS) production in neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. The indole scaffold is thought to stabilize mitochondrial membranes, while the carboxylate ester group facilitates targeted delivery to affected brain regions. This dual functionality makes methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate a compelling candidate for drug repurposing in neurological disorders.
In the field of oncology, methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate has shown promise as a targeted therapy for solid tumors. A 2023 clinical trial reported in Cancer Research highlighted its ability to inhibit angiogenesis and metastasis in breast cancer models. The compound’s indole ring interacts with VEGF receptors, while the carboxylate ester group enhances its solubility and targeting efficiency. These properties make it a valuable tool for developing chemotherapeutic agents with minimal systemic toxicity.
Furthermore, the synthetic versatility of methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate has enabled the creation of modified derivatives with enhanced therapeutic profiles. For example, a 2024 study in Organic & Biomolecular Chemistry described the development of phosphorylated analogs that exhibit improved antimicrobial activity against multi-drug resistant pathogens. These modifications leverage the indole ring’s inherent stability and the carboxylate ester’s reactivity to create compounds with novel mechanisms of action.
Despite its potential, the use of methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate presents challenges that require further investigation. Pharmacokinetic studies are needed to optimize its half-life and metabolic stability, while toxicological evaluations are essential to ensure its safety in clinical applications. Additionally, the cost-effective synthesis of this compound remains a critical factor for its widespread use in pharmaceutical development.
In conclusion, methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate represents a significant advancement in biomedical research. Its unique structure and diverse biological activities make it a promising candidate for novel therapeutic applications. As research continues to uncover its full potential, this compound is poised to play a pivotal role in the development of innovative therapies for complex diseases. The ongoing exploration of its mechanisms of action and synthetic derivatives underscores its importance in the future of medicine.
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